Platinum(IV) bromide

Descripción general

Descripción

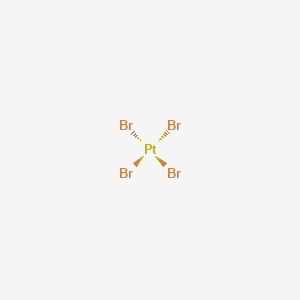

Platinum(IV) bromide is a chemical compound with the molecular formula Br4Pt. It is a platinum-based compound where platinum is coordinated with four bromine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Platinum(IV) bromide can be synthesized through the reaction of platinum(II) chloride with bromine in an aqueous solution. The reaction typically involves the following steps:

- Dissolving platinum(II) chloride in water.

- Adding bromine to the solution.

- Allowing the reaction to proceed under controlled temperature and pH conditions.

- Isolating the product by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Análisis De Reacciones Químicas

Bromide Anation Reactions

Bromide anation refers to substitution reactions where bromide ions replace aqua ligands in platinum(IV) complexes. These reactions are critical for understanding ligand exchange dynamics and catalytic mechanisms.

Mechanistic Insights

-

Trans-PtBr₄(H₂O)₂ : Reacts slowly with bromide unless PtBr₄²⁻ (a dimeric intermediate) is present. The rate law is:

Here, corresponds to bromide-assisted substitution, and involves a dimeric intermediate . -

Cis-PtBr₄(H₂O)₂ : Exhibits faster bromide anation due to a bromide-assisted mechanism, with the rate law:

Table 1: Rate Constants for Bromide Anation

| Complex | Reaction Type | Rate Constant | Key Factors |

|---|---|---|---|

| PtBr₅H₂O⁻ | Bromide-assisted | Dimeric intermediate formation | |

| cis-PtBr₄(H₂O)₂ | Bromide-assisted | Transposition of halide ligands | |

| trans-PtBr₄(H₂O)₂ | Mixed mechanism | Presence of PtBr₄²⁻ |

Redox Reactions

PtBr₄ participates in redox processes, often involving ligand substitution or reduction. For example, the reaction between Pt(IV) chloride complexes and ascorbic acid demonstrates pH-dependent kinetics:

-

At low pH : Predominant formation of [PtCl₄(H₂O)]²⁻.

-

At high pH : Hydrolysis to [PtCl₄(H₂O)₂]²⁻, accelerating reduction .

Key Findings :

-

Rate dependence on chloride : Chloride ions stabilize Pt(IV) complexes, slowing reduction .

-

pH influence : Hydrolysis of PtCl₅(H₂O)⁻ to PtCl₄(H₂O)₂²⁻ increases reaction rates at higher pH .

Table 2: Rate Constants for Redox Reactions

| Reaction Condition | Rate Constant | Observations |

|---|---|---|

| 0.50 M HClO₄, 25°C | pH-sensitive hydrolysis | |

| Varying [Cl⁻] | Chloride reverses hydrolysis |

Stability and Decomposition

PtBr₄ is a brown solid that decomposes at 180°C . Its stability is influenced by:

Aplicaciones Científicas De Investigación

Chemistry

Platinum(IV) bromide serves as a valuable reagent in various chemical reactions:

- Synthesis of Bimetallic Nano-Alloys : PtBr₄ is used in the preparation of bimetallic nano-alloys, which have applications in catalysis and materials science.

- Qualitative Inorganic Analysis : It acts as a reagent for detecting halides and other anions in qualitative analysis .

Biology and Medicine

This compound is explored for its potential therapeutic applications:

- Anticancer Prodrugs : Due to its relative inertness under physiological conditions, PtBr₄ can be activated within cells to release cytotoxic platinum(II) species. This mechanism allows it to form covalent bonds with DNA, leading to apoptosis in cancer cells .

- Antimicrobial Activity : Research indicates that platinum(IV) complexes exhibit antimicrobial properties against various pathogens, including bacteria such as L. monocytogenes and E. coli, making them candidates for developing new antimicrobial agents .

Industrial Applications

In industry, this compound finds use in:

- Water Treatment : It is employed in processes aimed at purifying water due to its solubility and reactivity with contaminants .

- Chemical Analysis : The compound is utilized in analytical chemistry for detecting specific ions and compounds .

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines:

- In Vitro Studies : A study indicated that PtBr₄ exhibited potent cytotoxicity against lung cancer and ovarian carcinoma cell lines through the formation of DNA adducts leading to cell cycle arrest .

- In Vivo Studies : Animal model experiments showed that administration of PtBr₄ resulted in a marked reduction in tumor size compared to control groups, indicating its potential efficacy as an anticancer agent .

Mecanismo De Acción

The mechanism of action of Platinum(IV) bromide involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

Tetrabromoplatinate(II): Similar in structure but may have different reactivity and applications.

Dihydrogen tetrabromoplatinate(II): Another related compound with distinct properties.

Uniqueness

Platinum(IV) bromide is unique due to its specific coordination environment and reactivity

Propiedades

IUPAC Name |

tetrabromoplatinum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHNDVOPWUNON-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Pt](Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-92-1, 14493-01-7, 13455-11-3 | |

| Record name | Platinum bromide (PtBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(IV) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.